![molecular formula C7H8ClNO B12317048 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a chlorine atom, an oxygen bridge, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The bicyclic structure can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products include azido or cyano derivatives.
Reduction: Amines are the major products.
Oxidation: Products include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with various molecular targets. The chlorine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, which is crucial in organic synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the chlorine and nitrile groups but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains additional carboxylic acid groups and is used in different applications.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Modified with sulfonamide groups and used as selective estrogen receptor degraders (SERDs).
Uniqueness
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which provide distinct reactivity and potential applications compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H8ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h5-6H,1-3H2 |
InChI-Schlüssel |
DREQPJLXVSOLKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


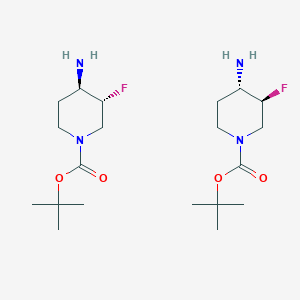
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)
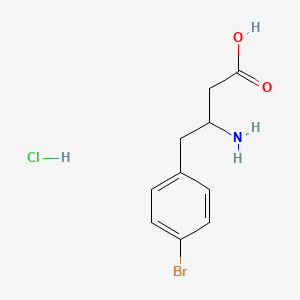

![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
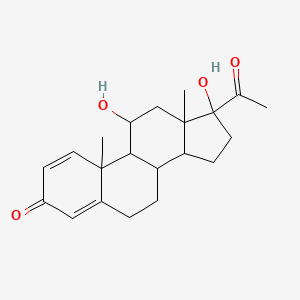
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
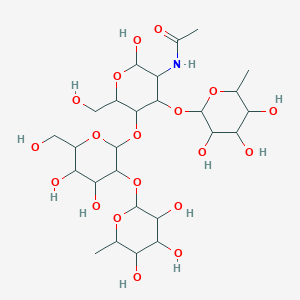
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
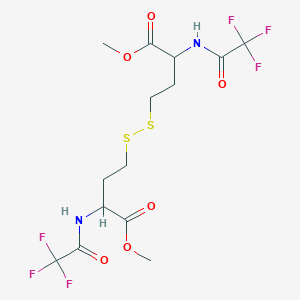
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)

